molecular formula C9H7F3N2O3 B1297582 N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide CAS No. 395-68-6

N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide

Cat. No. B1297582
CAS RN: 395-68-6
M. Wt: 248.16 g/mol
InChI Key: RBEVUHKSMGYLIF-UHFFFAOYSA-N
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Description

N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide, also known as 4’-Nitro-2’- (trifluoromethyl)acetanilide, is a chemical compound with the molecular formula C9H7F3N2O3 . It has a molecular weight of 248.16 g/mol . The compound is also known by other synonyms such as 4-nitro-2-trifluoromethyl acetanilide, n-4-nitro-2-trifluoromethyl phenyl acetamide, and others .


Synthesis Analysis

The synthesis of N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide involves several steps. The process starts with the reaction of m-(trifluoromethyl)aniline with acetylchloride in a non-protic solvent to obtain m-trifluoromethyl)phenyl]acetamide. This is then nitrified to obtain 4-nitro-3-trifluoromethylacetanilide. The acetyl protection is removed in an ethanol solution by potassium carbonate to obtain the final product .


Molecular Structure Analysis

The IUPAC name for this compound is N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide . The InChI Key is RBEVUHKSMGYLIF-UHFFFAOYSA-N . The SMILES string is CC(=O)NC1=C(C=C(C=C1)N+[O-])C(F)(F)F .


Chemical Reactions Analysis

N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions. For instance, it can be used as a stabilizer that inhibits the aggregation of anilines . It can also be involved in the formation of reactive toxic metabolites .


Physical And Chemical Properties Analysis

N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide is a solid at room temperature . It has a density of 1.3±0.1 g/cm3 . The boiling point is 299.3±40.0 °C at 760 mmHg . The compound has a molar refractivity of 45.5±0.3 cm3 .

Safety And Hazards

N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide is considered hazardous. It is harmful if swallowed and may cause respiratory irritation . It also causes skin irritation and serious eye irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O3/c1-5(15)13-8-3-2-6(14(16)17)4-7(8)9(10,11)12/h2-4H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEVUHKSMGYLIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337240
Record name N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide

CAS RN

395-68-6
Record name N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Nitro-2'-(trifluoromethyl)acetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Wu, X Ji, W Dai, S Cao - The Journal of Organic Chemistry, 2014 - ACS Publications
A copper-free direct C–H ortho trifluoromethylation of electron-deficient 4-substituted acetanilides using Langlois reagent (NaSO 2 CF 3 ) as the CF 3 source in the presence of tert-butyl …
Number of citations: 25 pubs.acs.org

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